3,3-Difluoro-4,4-dimethylpentan-1-amine
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Overview
Description
3,3-Difluoro-4,4-dimethylpentan-1-amine is an organic compound with the molecular formula C7H15F2N It is characterized by the presence of two fluorine atoms and a primary amine group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-4,4-dimethylpentan-1-amine typically involves the introduction of fluorine atoms into a suitable precursor. One common method is the fluorination of 4,4-dimethylpentan-1-amine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-4,4-dimethylpentan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides, cyanides, or other substituted derivatives.
Scientific Research Applications
3,3-Difluoro-4,4-dimethylpentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-4,4-dimethylpentan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoro-4,4-dimethylpentan-1-ol: A related compound with a hydroxyl group instead of an amine group.
4,4-Difluoro-3,3-dimethylpentan-1-amine: A positional isomer with fluorine atoms at different positions.
Uniqueness
3,3-Difluoro-4,4-dimethylpentan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of a primary amine group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H15F2N |
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Molecular Weight |
151.20 g/mol |
IUPAC Name |
3,3-difluoro-4,4-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H15F2N/c1-6(2,3)7(8,9)4-5-10/h4-5,10H2,1-3H3 |
InChI Key |
WNSXWKGTSKOBMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CCN)(F)F |
Origin of Product |
United States |
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